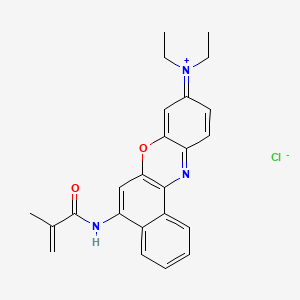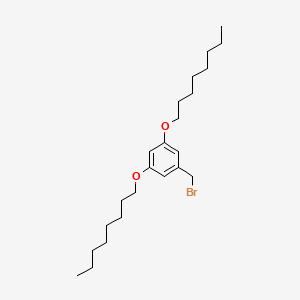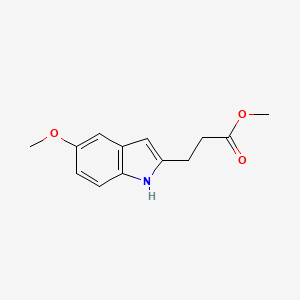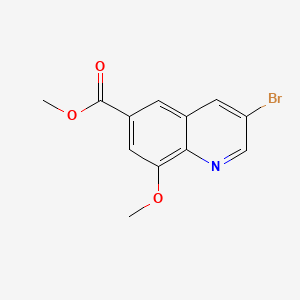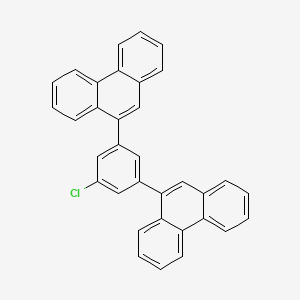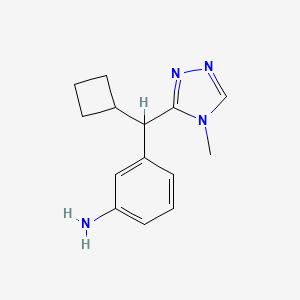
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is a compound that features a cyclobutyl group attached to a 4-methyl-4H-1,2,4-triazole ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline typically involves multiple steps. One common approach starts with the preparation of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. This intermediate can be synthesized by cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., aniline derivatives). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyclobutyl-4-methyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the aniline moiety.
4-methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of the aniline moiety.
Uniqueness
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is unique due to the presence of both the cyclobutyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler triazole derivatives.
Propriétés
Formule moléculaire |
C14H18N4 |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C14H18N4/c1-18-9-16-17-14(18)13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-10,13H,2,4-5,15H2,1H3 |
Clé InChI |
QJHYXJYLVGKJBD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1C(C2CCC2)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


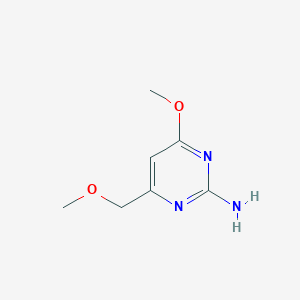
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

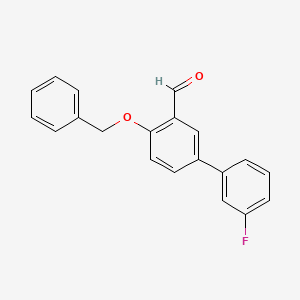
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
